Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a halogenated aromatic ester derivative with significant utility in pharmaceutical synthesis. Its molecular formula is C₉H₁₀Cl₃NO₂, and it has a molecular weight of 270.54 g/mol . The compound is identified by the CAS number 2682097-42-1 and is stored under inert atmospheric conditions at room temperature . Structurally, it consists of a phenyl ring substituted with chlorine atoms at the 3- and 4-positions, an amino group, and a methyl ester moiety. This configuration enhances its stability and reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing compounds with neuropharmacological activity (e.g., sertraline analogs) .
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJGMLHUNVNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Amino-2-(3,4-Dichlorophenyl)Acetic Acid
The most widely reported method involves the esterification of 2-amino-2-(3,4-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is commonly employed due to its dual role as a catalyst and dehydrating agent.
Reaction Mechanism :
- Protonation : Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid group.
- Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Elimination : The intermediate collapses, releasing water and forming the ester bond.
Typical Procedure :
- Reactants : 2-Amino-2-(3,4-dichlorophenyl)acetic acid (1 eq), methanol (5–10 eq), SOCl₂ (1.2 eq).
- Conditions : Reaction conducted at 0–5°C under argon, followed by gradual warming to room temperature over 16–18 hours.
- Workup : Evaporation under reduced pressure, trituration with diethyl ether to precipitate the hydrochloride salt.
Yield : 60–75% (crude), with purity >90% after recrystallization.
Alternative Catalytic Systems
While SOCl₂ is predominant, other catalysts have been explored:
| Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| HCl (gas) | Methanol | Reflux (65°C) | 55% | 85% |
| H₂SO₄ | Methanol | 25°C | 45% | 78% |
| p-Toluenesulfonic acid | Toluene | 80°C | 50% | 82% |
Data compiled from analogous syntheses of chlorophenyl acetates.
Key considerations:
- HCl Gas : Requires specialized equipment for handling gaseous reagents, limiting scalability.
- H₂SO₄ : Risk of sulfonation side reactions with aromatic rings.
Reaction Optimization Strategies
Temperature and Solvent Effects
Optimal yields are achieved in polar protic solvents (e.g., methanol, ethanol) due to improved solubility of the starting acid and stabilization of ionic intermediates.
Temperature Profile :
- 0–5°C : Minimizes side reactions (e.g., ester hydrolysis, N-acylation).
- Prolonged Room Temperature Stirring : Ensures complete conversion but risks racemization in chiral analogs.
Solvent Screening Results :
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| Methanol | 32.7 | 18 | 75% |
| Ethanol | 24.3 | 24 | 68% |
| THF | 7.5 | 48 | <10% |
Stoichiometric Ratios and Additives
- Methanol Excess : A 5:1 molar ratio of methanol to acid ensures driving the equilibrium toward ester formation.
- Molecular Sieves (4Å) : Added to absorb water, shifting equilibrium and improving yields by 10–15%.
Purification and Isolation Techniques
Crystallization Protocols
Crude product is typically triturated with diethyl ether to remove unreacted starting material and HCl residues. For higher purity:
Chromatographic Methods
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
- Ion-Exchange Resins : Dowex 50WX2 (H⁺ form) removes residual HCl, improving salt stability during storage.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility and safety:
Advantages :
- Reduced exposure to toxic reagents (SOCl₂, HCl).
- Consistent product quality (RSD <2% across batches).
Waste Management
- SOCl₂ Quenching : Neutralized with aqueous NaHCO₃ to form NaCl, SO₂, and CO₂.
- Methanol Recovery : Distillation columns reclaim >90% solvent for reuse.
Challenges and Mitigation Strategies
Racemization During Synthesis
The α-amino ester structure is prone to racemization under acidic conditions. Mitigation approaches include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial reagent in organic synthesis. It acts as a building block for the creation of more complex molecules, facilitating the development of various chemical products .
Key Reactions:
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Capable of undergoing reduction to yield its reduced forms.
- Substitution: The dichlorophenyl group can participate in substitution reactions with various reagents .
Medicinal Chemistry
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride has potential therapeutic applications due to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor or activator of certain enzymes or receptors, modulating their activities and influencing biochemical pathways .
Potential Therapeutic Effects:
- Investigated for antibacterial and anti-inflammatory properties.
- Explored for its role in drug development and pharmacological applications .
Biochemical Studies
The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its unique structure allows for specificity in binding interactions, making it a valuable tool for understanding complex biochemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Properties
- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine atoms enhance lipophilicity and oxidative stability, favoring blood-brain barrier penetration in CNS-targeting drugs .
- Electron-Donating Groups (OCH₃): Methoxy substituents increase solubility in polar solvents but reduce metabolic resistance .
- Positional Isomerism: Ortho-substituted analogs (e.g., 2-chloro) exhibit steric hindrance, reducing enzymatic degradation, while para-substituted derivatives (e.g., 4-fluoro) optimize receptor binding .
Biological Activity
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral compound notable for its unique chemical structure, which includes a methyl ester group, an amino group, and a dichlorophenyl group. This composition allows for specific interactions with biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects. The dichlorophenyl group enhances binding affinity and specificity, crucial for therapeutic applications. However, detailed studies on the exact mechanisms remain limited.
Enzyme Interaction
Preliminary studies indicate that this compound may act as an inhibitor or activator of specific enzymes. For instance:
- Enzyme Modulation : It has been utilized in enzyme-substrate interaction studies, showcasing its potential to influence metabolic pathways.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds provides insights into the biological activity variations due to structural differences. Here’s a summary of some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (R)-2-amino-2-(2,4-difluorophenyl)acetate | Contains difluorophenyl | Different halogen substitution alters biological activity |
| Methyl (R)-2-amino-2-(2-chlorophenyl)acetate | Contains a single chlorophenyl group | Simpler structure may lead to different reactivity |
| Methyl (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetate | Contains both chloro and fluoro substitutions | Offers insights into how halogen variations affect binding |
Case Studies and Research Findings
- Pharmaceutical Applications : Research has highlighted the compound's potential in synthesizing pharmaceutical agents due to its ability to interact with biological targets effectively. The compound's structure allows it to serve as a building block for various derivatives aimed at enhancing therapeutic efficacy.
- Antibacterial Activity : Although specific studies on this compound's antibacterial properties are scarce, related compounds in the same class have demonstrated significant antibacterial effects against various strains of bacteria. This suggests potential applications in developing antibacterial agents.
- Toxicity Assessments : Initial assessments indicate that this compound exhibits low toxicity levels in preliminary tests. Further studies are required to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride?
- Methodology : A common approach involves alkylation of 3,4-dichlorophenyl precursors followed by esterification and subsequent amination. For example, intermediates like 2-(3,4-dichlorophenyl)ethylamine can be synthesized via reductive amination of ketones or aldehydes using sodium cyanoborohydride, followed by esterification with methyl chloroacetate . Hydrochloride salt formation typically employs HCl gas in anhydrous solvents.
- Key Considerations : Monitor reaction pH to avoid premature salt formation, and use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
- NMR (¹H/¹³C) for structural confirmation: Key signals include the methyl ester (δ ~3.7 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm) from the dichlorophenyl group .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z corresponding to C₉H₉Cl₂NO₂·HCl (theoretical ~278.1) .
Q. What solubility properties are critical for experimental design?
- Solubility Profile :
- Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol.
- Poor solubility in water (<1 mg/mL at 25°C), requiring acidification (0.1 M HCl) for aqueous solutions .
- Application Note : For biological assays, prepare stock solutions in DMSO and dilute with buffer to avoid precipitation .
Advanced Research Questions
Q. How does stereochemistry at the 2-amino position influence biological activity?
- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-tartaric acid derivatives) . Compare binding affinities to target receptors (e.g., GPCRs) using radioligand displacement assays.
- Data Interpretation : Contradictions in activity may arise from enantiomer-specific metabolic stability or off-target interactions. Cross-validate with circular dichroism (CD) to confirm stereochemical integrity post-assay .
Q. What are the stability challenges under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Use accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 37°C for 24h). Monitor via HPLC for hydrolysis of the ester group (~90% degradation at pH >10) .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C, suggesting storage at ≤–20°C in desiccated environments .
- Contradiction Alert : Discrepancies in literature stability data may stem from residual moisture in samples. Use Karl Fischer titration to quantify water content .
Q. How to resolve discrepancies in reported IC₅₀ values across cell-based assays?
- Troubleshooting Framework :
Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. CHO) to rule out transporter-mediated uptake differences .
Assay Interference : The dichlorophenyl group may quench fluorescent probes (e.g., Calcein-AM). Validate with orthogonal methods like SPR or radioisotope tracing .
Salt Form Impact : Compare hydrochloride vs. free base activity; protonation state affects membrane permeability .
Q. What mechanistic insights can be gained from computational modeling of this compound?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic active sites). The 3,4-dichlorophenyl group often contributes to π-π stacking .
- MD Simulations : Simulate solvation dynamics in explicit water to predict aggregation tendencies, which correlate with bioavailability .
- Validation : Cross-reference with experimental LogP (measured ~2.8) and permeability (Caco-2 assay) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
